molecular formula C20H13FN4OS B2908356 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide CAS No. 1798046-49-7

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B2908356
CAS No.: 1798046-49-7
M. Wt: 376.41
InChI Key: BMIUSETZPKWAIU-UHFFFAOYSA-N
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Description

N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine carboxamide core linked to a thiazole ring substituted with a 2-fluorophenyl group. Its synthesis typically involves condensation reactions between pyrazine-2-carboxylic acid derivatives and amines, facilitated by coupling agents such as triphenylphosphite . The compound’s structure combines aromatic and heterocyclic moieties, which are common in pharmacologically active molecules targeting enzymes or receptors.

Key structural attributes:

  • Pyrazine carboxamide: A planar aromatic ring with two nitrogen atoms, providing hydrogen-bonding capabilities.
  • Thiazole ring: A five-membered ring containing sulfur and nitrogen, enhancing metabolic stability and π-π interactions.
  • 2-Fluorophenyl substituent: Fluorine’s electron-withdrawing effects improve lipophilicity and modulate electronic properties.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4OS/c21-15-7-3-1-5-13(15)20-25-18(12-27-20)14-6-2-4-8-16(14)24-19(26)17-11-22-9-10-23-17/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIUSETZPKWAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide, a compound with the CAS number 1798046-49-7, is part of a class of thiazole derivatives that have garnered attention due to their diverse biological activities. This article focuses on the compound's biological activity, including its antimicrobial properties, potential applications in treating tuberculosis, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H13FN4OS, with a molecular weight of 376.4 g/mol. The structure features a thiazole ring linked to a pyrazine carboxamide, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various thiazole derivatives, including those similar to this compound. In vitro evaluations have demonstrated significant activity against several pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against various bacterial strains, indicating potent antibacterial properties .
  • Biofilm Inhibition : It showed superior efficacy in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity Summary

CompoundPathogen TestedMIC (µg/mL)MBC/MFC (µg/mL)Biofilm Reduction (%)
7bStaphylococcus aureus0.22-High
7bStaphylococcus epidermidis0.25-High

Antitubercular Activity

The compound's structural analogs have been investigated for their antitubercular activity. Research indicates that thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis effectively:

  • Inhibition Studies : Compounds similar to this compound were tested against M. tuberculosis H37Rv, showing promising results .
  • Mechanism of Action : These compounds act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .

Table 2: Antitubercular Activity Overview

CompoundTarget PathogenIC50 (µM)
SimilarMycobacterium tuberculosis12.27–31.64
SimilarDHFR0.52–2.67

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through hemolytic activity tests and cytotoxicity assays:

  • Hemolytic Activity : The compound demonstrated low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile compared to Triton X-100 .
  • Cytotoxicity : In vitro cytotoxicity testing on human hepatocellular carcinoma cell lines (HepG2) revealed IC50 values greater than 60 µM, indicating low toxicity .

Comparison with Similar Compounds

Pyrazine Carboxamide Derivatives

Pyrazine carboxamides are widely explored for their biological activities. Notable analogs include:

Compound Name Substituents/R-Groups Key Features Reference
N-[(4-(Trifluoromethyl)phenyl]pyrazine-2-carboxamide Trifluoromethylphenyl Enhanced metabolic stability due to CF₃ group; studied via FT-IR and DFT
N-(2-Phenoxyphenyl)pyrazine-2-carboxamide Phenoxyphenyl Structural analog with a phenoxy group; crystallographic data available
5-Chloropyrazine-2-carboxamides Chlorine at pyrazine C5 Demonstrated antimycobacterial activity; chlorine enhances potency

Key Observations :

  • The 2-fluorophenyl group in the target compound may offer superior target binding compared to trifluoromethyl or phenoxy groups due to optimal steric and electronic effects.
  • Chlorine substitution at pyrazine C5 (as in ) improves antimycobacterial activity but may reduce solubility compared to fluorine .

Thiazole-Containing Analogs

Thiazole rings are prevalent in kinase inhibitors and antimicrobial agents. Relevant analogs include:

Compound Name Core Structure Biological Activity/Notes Reference
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Thiazole + pyridine Intermediate for BRAF/HDAC inhibitors; pyridine enhances solubility
N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide Thiazole + sulfonamide Dual BRAF/HDAC inhibitor; sulfonamide improves potency
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide Triazole + pyrazine + fluorophenyl Structural similarity; triazole may alter pharmacokinetics

Key Observations :

  • The target compound’s thiazole-fluorophenyl moiety is structurally distinct from triazole-containing analogs (e.g., ), which may exhibit different binding kinetics.
  • Sulfonamide derivatives () show dual inhibitory activity but may face higher toxicity risks compared to carboxamides.

Fluorophenyl-Substituted Compounds

Fluorine substitution is critical for optimizing drug-like properties:

Compound Name Fluorine Position Activity Notes Reference
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 2,4-Difluorophenyl Antifungal activity; multiple fluorines enhance potency
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Chlorophenyl vs. fluorophenyl Chlorine provides higher electronegativity but lower bioavailability

Key Observations :

  • Mono-fluorination (as in the target compound) balances lipophilicity and metabolic stability better than di- or tri-fluorinated analogs .
  • Chlorophenyl analogs () may exhibit stronger electronic effects but poorer pharmacokinetic profiles.

Q & A

Q. Table 1: Optimization Parameters for Critical Synthesis Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole formation2-fluorophenylthiourea, chloroacetone, NaHCO₃, EtOH, reflux65–70≥95%
Pyrazine couplingPyrazine-2-carboxylic acid, DCC, DMAP, DCM, RT50–55≥90%
Final purificationSilica gel chromatography (EtOAc/hexane)85≥98%

Basic: How is structural characterization of this compound performed, and what analytical techniques are most reliable?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing thiazole C-4 vs. C-2 substitution). Aromatic protons appear as multiplets in δ 7.2–8.5 ppm, while pyrazine protons resonate at δ 8.8–9.2 ppm .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 394.0921 for [M+H]⁺) validates molecular formula (C₂₁H₁₄FN₅OS) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX for refinement) resolves bond angles and torsional strain in the thiazole-pyrazine linkage .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?

Answer:
SAR strategies include:

  • Substituent variation : Systematic replacement of the 2-fluorophenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) groups to modulate electronic effects on thiazole reactivity .
  • Scaffold hopping : Replacing pyrazine with pyridine or triazine to assess impact on binding affinity (e.g., PPARγ agonist activity in related compounds) .
  • Pharmacophore modeling : Using docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .

Q. Table 2: SAR Trends in Analogous Compounds

ModificationBioactivity (IC₅₀, μM)Selectivity (vs. off-target)
2-Fluorophenyl0.45 (Kinase X)10-fold
4-Chlorophenyl0.388-fold
Pyridine replacement1.23-fold

Advanced: What experimental approaches resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:
Contradictions arise from assay conditions or cellular models. Mitigation strategies include:

  • Standardized assays : Repeating tests under uniform conditions (e.g., 72h incubation, 10% FBS) .
  • Mechanistic studies : RNA-seq or proteomics to identify primary vs. secondary targets (e.g., ROS induction vs. DNA damage) .
  • Dose-response validation : Testing across 3–5 log concentrations to confirm EC₅₀/IC₅₀ consistency .

Advanced: What challenges arise in X-ray crystallography of this compound, and how are they addressed?

Answer:
Challenges include:

  • Crystal twinning : Common due to flexible thiazole-phenyl linkage. Solved by slow evaporation in DMSO/water (1:4) .
  • Disorder in fluorophenyl groups : Mitigated by low-temperature (100K) data collection and SHELXL refinement with anisotropic displacement parameters .
  • Data resolution : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution to <1.0 Å, enabling precise electron density mapping .

Advanced: How can computational methods predict metabolic stability and toxicity profiles?

Answer:

  • ADMET prediction : Tools like SwissADME estimate CYP450 inhibition (e.g., CYP3A4) and hepatotoxicity risks based on LogP (predicted ~2.8) .
  • Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at pyrazine C-3) .
  • In silico toxicity : Derek Nexus assesses structural alerts (e.g., thiazole-related mutagenicity) .

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